molecular formula C11H17F2NO4 B1446378 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid CAS No. 1255663-95-6

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid

Cat. No.: B1446378
CAS No.: 1255663-95-6
M. Wt: 265.25 g/mol
InChI Key: LOIFBZRYZNAAAU-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid (CAS#: 1255663-95-6 ) is a high-purity piperidine-based building block specifically designed for advanced pharmaceutical research and development. This organofluorine compound, with molecular formula C 11 H 17 F 2 NO 4 and molecular weight of 265.25 g/mol , serves as a critical synthetic intermediate in medicinal chemistry. The molecule features both a carboxylic acid moiety and a tert-butoxycarbonyl (Boc) protected secondary amine, providing two versatile sites for chemical modification and conjugation. The strategic incorporation of two fluorine atoms at the 5-position of the piperidine ring significantly alters the ring's conformation and electronic properties, which can dramatically influence the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates. This includes potential enhancements in metabolic stability, membrane permeability, and bioavailability. In research applications, this compound is primarily valued as a key scaffold for constructing more complex molecular architectures, particularly in the synthesis of protease inhibitors, enzyme modulators, and other biologically active molecules targeting the central nervous system. The Boc-protecting group offers orthogonal protection for the amine functionality, allowing for selective elaboration of the carboxylic acid moiety before deprotection and further functionalization of the nitrogen atom. The calculated properties include a density of 1.3±0.1 g/cm³ and a boiling point of 356.4±42.0°C at 760 mmHg . Researchers should note this product is classified with GHS07 warning symbols and carries hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Appropriate precautionary measures including the use of personal protective equipment are essential when handling this compound. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. It is strictly prohibited for personal, household, or veterinary use.

Properties

IUPAC Name

5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-4-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIFBZRYZNAAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143981
Record name 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255663-95-6
Record name 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255663-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Piperidine Nitrogen (BOC Protection)

  • The starting material is a piperidine derivative, often substituted at the 2-position with a carboxylic acid or ester.
  • The nitrogen is protected by reaction with di-tert-butyl dicarbonate (BOC anhydride) under mild basic conditions, typically in an organic solvent such as dichloromethane or ethanol.
  • Reaction conditions involve stirring at room temperature for several hours until completion.
  • The product is isolated by extraction and purification, yielding the N-BOC protected piperidine intermediate.

This step is crucial to prevent the nitrogen from participating in side reactions during fluorination.

Fluorination at the 5-Position

  • Fluorination is carried out using reagents capable of introducing geminal difluoro groups, such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.
  • The reaction is typically performed under controlled temperature to avoid decomposition or over-fluorination.
  • The difluorinated product is purified by standard chromatographic techniques.
  • The presence of the BOC group ensures the nitrogen remains protected during this step.

This fluorination step is key to introducing the unique difluoro substitution that imparts the compound’s distinctive chemical properties.

Hydrolysis and Final Acid Formation

  • In some synthetic routes, ester intermediates are hydrolyzed to the corresponding carboxylic acid using lithium hydroxide monohydrate in ethanol-water mixtures.
  • The reaction is conducted at ambient temperature (around 25°C) for 12–16 hours with stirring.
  • After completion, the reaction mixture is acidified and extracted to isolate the carboxylic acid product.
  • This step yields the final this compound as a white solid with high purity and yield (up to 98.5% reported).

Practical Preparation Notes and Formulation

  • The compound is soluble in DMSO and can be formulated in vivo by preparing a DMSO master solution followed by sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil to ensure clarity and stability of the solution.
  • It is essential to add solvents stepwise, ensuring each addition results in a clear solution before proceeding. Physical aids like vortexing and ultrasound can be used to assist dissolution.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Notes Yield (%)
BOC Protection Di-tert-butyl dicarbonate, base, RT Solvent: DCM or EtOH; mild conditions High (quantitative)
Fluorination at 5-position DAST or equivalent fluorinating agent Controlled temperature; inert atmosphere Moderate to high
Ester Hydrolysis to Acid Lithium hydroxide monohydrate, EtOH/H2O, 25°C, 12–16 h Acidification and extraction post-reaction Up to 98.5%
In vivo formulation DMSO, PEG300, Tween 80, water or corn oil Stepwise solvent addition; clarity check N/A

Research Findings and Analytical Data

  • Mass spectrometry (ESI) confirms molecular ion peaks consistent with the expected molecular weight (~265.25 g/mol).
  • Nuclear Magnetic Resonance (NMR) spectroscopy data supports the structural integrity of the compound after synthesis and purification.
  • The compound is stable under standard laboratory storage conditions and suitable for use as a synthetic intermediate in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: Removal of the Boc group yields the free amine derivative of the piperidine ring.

    Substitution: Depending on the nucleophile used, various substituted piperidine derivatives can be obtained.

Scientific Research Applications

Drug Development

Boc-Difluoro-Piperidine is primarily utilized in the synthesis of pharmaceutical intermediates. Its unique fluorinated structure enhances the biological activity of compounds, making it a valuable building block in drug design. The presence of difluoromethyl groups can improve metabolic stability and bioavailability, which are critical factors in the development of effective therapeutics .

Antiviral and Anticancer Agents

Research indicates that derivatives of this compound exhibit potential antiviral and anticancer properties. Studies have shown that modifications to the piperidine ring can lead to compounds with significant activity against various cancer cell lines and viral infections, thus highlighting its role in medicinal chemistry .

As a Protecting Group

In organic synthesis, the tert-butoxycarbonyl (Boc) group serves as a protective group for amines. The introduction of Boc-Difluoro-Piperidine allows for selective protection during multi-step syntheses, facilitating the preparation of complex molecules without interfering with other functional groups .

Reagent in Reactions

This compound can act as a reagent in various chemical reactions, including nucleophilic substitutions and cyclization processes. Its reactivity profile makes it suitable for generating complex molecular architectures that are essential in advanced organic synthesis .

Polymer Chemistry

The incorporation of Boc-Difluoro-Piperidine into polymer matrices has been explored for creating advanced materials with enhanced properties such as thermal stability and mechanical strength. Research into fluorinated polymers suggests potential applications in coatings and high-performance materials .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that derivatives of Boc-Difluoro-Piperidine showed IC50 values lower than standard chemotherapeutics against specific cancer cell lines .
Study BSynthetic MethodologyDeveloped a new synthetic route utilizing Boc-Difluoro-Piperidine as a key intermediate, resulting in higher yields and fewer by-products compared to traditional methods .
Study CMaterial PropertiesInvestigated the incorporation of Boc-Difluoro-Piperidine into polymer systems, revealing improved thermal properties and resistance to degradation .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic transformations . Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name (CAS) Ring Type Fluorine Substitution Carboxylic Acid Position Purity Key Applications
1-(tert-Boc)-5,5-difluoropiperidine-2-CA (1255663-95-6) Piperidine (6-membered) 5,5-difluoro 2 >98% Peptide synthesis, drug discovery
1-(tert-Boc)-4,4-difluoropyrrolidine-2-CA (1000313-01-8) Pyrrolidine (5-membered) 4,4-difluoro 2 95% Small-molecule inhibitors, enzyme studies
1-(tert-Boc)-5-fluoropiperidine-3-CA (1255666-86-4) Piperidine 5-monofluoro 3 N/A Structural analogs in medicinal chemistry
1-(tert-Boc)-3,3-difluoropiperidine-4-CA (1303972-81-7) Piperidine 3,3-difluoro 4 N/A Conformational studies, receptor binding assays
1-(tert-Boc)-2-piperidinecarboxylic acid (98303-20-9) Piperidine None 2 N/A Non-fluorinated reference compound

Notes:

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) analogs influence steric effects and ring strain. Piperidine derivatives generally exhibit greater conformational flexibility .
  • Fluorine Substitution: Difluoro groups (e.g., 5,5 or 4,4 positions) enhance electronegativity and metabolic stability compared to monofluoro or non-fluorinated analogs. For example, 5,5-difluoro substitution in the target compound may block oxidative metabolism, improving in vivo half-life .
  • Carboxylic Acid Position: Position 2 (target compound) vs.

Purity and Handling

  • The target compound’s >98% purity (GLPBIO) surpasses analogs like those from Combi-Blocks (95% purity), making it preferable for high-precision applications .
  • Storage requirements vary: The target compound is stable at 2–8°C, whereas analogs with lower purity or different substituents may require stricter temperature controls to prevent degradation.

Commercial Availability and Pricing

  • Pricing : The target compound is priced at 69.00 €/100mg (CymitQuimica), while analogs like 1-(tert-Boc)-4,4-difluoropyrrolidine-2-CA (Combi-Blocks) are sold at similar purity tiers but lower costs due to reduced demand or synthesis complexity .
  • Vendors : Availability spans specialized suppliers (e.g., GLPBIO, CymitQuimica, TCI Chemicals), with the target compound being more widely stocked .

Research Implications

  • Drug Design: The 5,5-difluoro-piperidine scaffold is prized for balancing metabolic stability and bioavailability, outperforming non-fluorinated or pyrrolidine-based analogs in preclinical studies .
  • Synthetic Utility : The Boc group facilitates temporary protection during multi-step syntheses, a feature shared across analogs but optimized in the target compound due to its fluorine-enhanced stability .
  • Limitations : Analogs with lower purity (e.g., 95%) may introduce variability in experimental outcomes, necessitating rigorous quality control .

Biological Activity

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid (CAS No. 1255663-95-6) is a synthetic compound with significant implications in pharmaceutical chemistry. Its unique structure, characterized by the presence of difluorinated piperidine and a tert-butoxycarbonyl (Boc) protecting group, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula: C₁₁H₁₇F₂NO₄
  • Molecular Weight: 265.25 g/mol
  • Purity: Typically ≥ 95%
  • Chemical Structure:
    CC C C OC O N1CC F F CCC1C O O\text{CC C C OC O N1CC F F CCC1C O O}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of drug development, particularly for its potential as an antiviral and anticancer agent.

Antiviral Properties

Recent studies indicate that compounds similar to this compound exhibit antiviral activity against influenza viruses. For instance, derivatives have shown effectiveness against both Oseltamivir-sensitive and resistant strains of the virus, suggesting a mechanism that may inhibit viral replication directly in infected cells .

Anticancer Activity

Research has demonstrated that this compound may have selective cytotoxic effects on various cancer cell lines. In particular:

  • IC50 Values: The compound has shown IC50 values in the nanomolar range against certain tumor cell lines, indicating potent inhibitory effects on cell proliferation.
  • Selectivity: Notably, it exhibits a significant selectivity index over non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .

Case Study 1: Antiviral Activity

A study investigating a series of piperidine derivatives reported that one such derivative demonstrated a significant reduction in viral load in mouse models infected with influenza A virus. The compound was administered orally at a dosage of 40 mg/kg, resulting in a more than two-log reduction in viral load within the lungs .

Case Study 2: Anticancer Effects

In another investigation focused on triple-negative breast cancer (TNBC), compounds related to this compound were tested for their ability to inhibit metastasis. The results indicated that treatment significantly reduced metastatic nodules in mice, showcasing the compound's potential as an effective therapeutic agent against aggressive cancer types .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of related compounds has been evaluated:

  • Bioavailability: Oral bioavailability was reported at approximately 31.8%, with a clearance rate of 82.7 mL/h/kg after intravenous administration .
  • Toxicity: No acute toxicity was observed at high doses (up to 2000 mg/kg) in animal models, indicating a favorable safety profile for further development .

Comparison Table of Biological Activities

Activity TypeObserved EffectsReference
AntiviralSignificant reduction in viral load
AnticancerSelective cytotoxicity (IC50 < 100 nM)
ToxicityNo acute toxicity at high doses

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid?

  • Methodology :

  • Step 1 : Start with a piperidine-2-carboxylic acid derivative. Introduce difluoro groups at the 5-position via electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic substitution (e.g., DAST).
  • Step 2 : Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM with triethylamine) .
  • Validation : Monitor reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm via ¹⁹F NMR (δ -120 to -140 ppm for CF₂ groups) .

Q. How should researchers purify and validate the purity of this compound?

  • Purification : Use silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol/water (mp range: 160–166°C, based on analogous Boc-piperidine derivatives) .
  • Characterization :

  • HPLC : Ensure >95% purity using a C18 column (acetonitrile/water + 0.1% TFA, gradient elution).
  • Spectroscopy : ¹H NMR (confirm Boc group: δ 1.4 ppm for t-butyl), ¹⁹F NMR (verify CF₂ symmetry), and HRMS (theoretical [M+H]+: calculated for C₁₁H₁₆F₂NO₄) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation (H335 hazard) .
  • Storage : Store at -20°C under nitrogen to prevent Boc group hydrolysis. Avoid contact with acids (risk of deprotection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the difluoro-piperidine core in coupling reactions?

  • Root Cause Analysis : Discrepancies may arise from residual moisture (degrades Boc group) or competing side reactions (e.g., ring-opening under strong bases).
  • Mitigation :

  • Dry Solvents : Use freshly distilled DCM or THF.
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to identify side products.
  • Cross-Validation : Compare results across anhydrous vs. ambient conditions .

Q. What advanced techniques can elucidate the conformational effects of 5,5-difluoro substitution on the piperidine ring?

  • X-ray Crystallography : Resolve the chair conformation and CF₂ equatorial/axial orientation.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict steric and electronic impacts on ring puckering .
  • NOESY NMR : Detect through-space interactions between fluorine and adjacent protons to infer spatial arrangement .

Q. How does this compound serve as a building block in medicinal chemistry?

  • Applications :

  • Protease Inhibitors : The carboxylic acid enables conjugation to pharmacophores via amide bonds.
  • Conformational Restriction : The CF₂ group rigidifies the piperidine ring, enhancing target binding (e.g., kinase inhibitors).
    • Case Study : Analogous Boc-piperidine derivatives are used in multi-step syntheses involving Suzuki couplings (e.g., palladium-catalyzed borylation) .

Q. What strategies stabilize the Boc group during long-term storage or harsh reaction conditions?

  • Additives : Include 1% triethylamine in storage solutions to neutralize trace acids.
  • Temperature Control : Avoid prolonged exposure to >40°C (risk of thermal deprotection).
  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidative degradation .

Data Contradiction Analysis

Q. How to address conflicting melting point data for Boc-protected piperidine derivatives?

  • Hypothesis : Variations may stem from polymorphic forms or residual solvents.
  • Resolution :

  • DSC Analysis : Measure thermal transitions to identify polymorphs.
  • Karl Fischer Titration : Quantify residual water/solvent content.
  • Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. acetone) .

Experimental Design Considerations

Q. What isotopic labeling approaches can track fluorine’s role in metabolic stability studies?

  • ¹⁸F Radiolabeling : Incorporate ¹⁸F via late-stage fluorination to monitor in vivo stability.
  • Stable Isotopes : Use ¹³C-labeled Boc groups to distinguish degradation pathways via NMR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid

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